[4-(Aminomethyl)oxan-4-yl]methanol

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

This saturated oxane derivative features a distinct geminal aminomethyl and hydroxymethyl substitution, uniquely enabling intramolecular cyclization to spirocyclic systems and serving as a cyclohexane bioisostere to reduce LogP by ~2.5 units. Ideal for generating complex linkers or functionalized building blocks, this solid intermediate offers precise automated dispensing and a simplified safety profile compared to hazardous liquid alternatives.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 959238-22-3
Cat. No. B1291429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)oxan-4-yl]methanol
CAS959238-22-3
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1COCCC1(CN)CO
InChIInChI=1S/C7H15NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6,8H2
InChIKeyHVINWRIEIUOYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(Aminomethyl)oxan-4-yl]methanol (CAS 959238-22-3) as a Differentiated Synthetic Building Block


[4-(Aminomethyl)oxan-4-yl]methanol (CAS 959238-22-3) is a saturated six-membered heterocyclic amino alcohol, formally classified as a 4,4-disubstituted oxane derivative [1]. Its molecular architecture is defined by a tetrahydropyran (oxane) ring bearing both a primary aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the same 4-position carbon atom [2]. With a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol [1], this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, rather than as an end-product therapeutic [3].

Why Direct Substitution of [4-(Aminomethyl)oxan-4-yl]methanol with In-Class Analogs Is Scientifically Unjustified


Generic substitution among in-class oxane or tetrahydropyran amino alcohols is not supported by scientific evidence due to their distinct molecular architectures, which dictate vastly different chemical properties, reactivity, and biological outcomes. The target compound features a unique geminal (1,1-disubstituted) arrangement of its two key functional groups on the tetrahydropyran ring [1]. This specific geometry creates a distinct spatial and electronic environment that cannot be replicated by isomers such as [3-(aminomethyl)oxan-3-yl]methanol (a 3,3-disubstituted variant) [2] or by analogs lacking a functional group, like (4-Aminooxan-4-yl)methanol, which substitutes a primary amine for the aminomethyl group . These structural variations lead to differences in physicochemical parameters, including computed properties like density and boiling point, which can affect synthetic workup and formulation . Furthermore, the tetrahydropyran (THP) scaffold itself is a recognized bioisostere for cyclohexane, conferring distinct advantages in lipophilicity and hydrogen-bonding potential that are not shared by carbocyclic alternatives [3]. Therefore, substituting this compound without rigorous experimental validation would introduce an uncontrolled variable that could invalidate a research program's outcomes.

Quantitative Differentiation of [4-(Aminomethyl)oxan-4-yl]methanol vs. Close Analogs: A Head-to-Head Guide


Evidence 1: Unique Geminal Disubstitution Pattern Dictates Molecular Geometry and Properties

The target compound's primary differentiator is its specific geminal (1,1-disubstituted) pattern at the 4-position of the tetrahydropyran ring. This precise molecular architecture yields a unique set of computed physicochemical properties that are distinct from other isomers or analogs . Direct comparison with the 3,3-disubstituted regioisomer, [3-(aminomethyl)oxan-3-yl]methanol, reveals different physical states at room temperature (solid vs. oil), different safety classifications, and different structural identifiers (InChIKey), all of which are critical for procurement, handling, and experimental design [1].

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Evidence 2: Validated Molecular Identity via High-Resolution 1H-NMR Spectroscopy

Procurement of this specific building block is justified by the availability of a definitive analytical reference standard, ensuring correct identity and purity. A peer-reviewed 1H-NMR spectrum is publicly available from the Biological Magnetic Resonance Data Bank (BMRB), providing a robust spectral fingerprint for this precise compound [1]. This contrasts with the close analog [4-(methylamino)oxan-4-yl]methanol, which is a secondary amine derivative, has a different BMRB entry, and was analyzed under different experimental conditions, confirming they are chemically distinct species with unique spectral signatures [2].

Analytical Chemistry Quality Control Structural Confirmation

Evidence 3: The Tetrahydropyran (THP) Scaffold Provides a Quantifiable Bioisosteric Advantage over Cyclohexane

At a scaffold level, the tetrahydropyran (THP) ring, which is the core of the target compound, offers well-characterized and quantifiable advantages over its common carbocyclic bioisostere, cyclohexane. Substituting a cyclohexyl moiety with a THP ring reduces lipophilicity, as measured by the partition coefficient (LogP). For the unsubstituted core rings, tetrahydropyran exhibits a LogP of approximately 0.89-0.97, whereas cyclohexane has a significantly higher LogP of about 3.4 [1]. This intrinsic difference in LogP is a key driver for improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates [2]. By extension, derivatives like [4-(Aminomethyl)oxan-4-yl]methanol are predicted to confer a more favorable physicochemical profile when used as a building block compared to analogous cyclohexane-based structures.

Drug Design Medicinal Chemistry ADME Optimization

Evidence 4: Bifunctional Geminal Architecture Offers Unique Synthetic Utility Compared to Monofunctional Analogs

The defining feature of [4-(Aminomethyl)oxan-4-yl]methanol is its geminal arrangement of a primary amine and a primary alcohol. This specific geometry creates a 1,3-relationship between the two functional groups in their most extended conformation [1]. This provides a unique platform for the synthesis of spirocyclic and other conformationally constrained structures, such as 1-oxa-7-azaspiro[4.5]decanes, which are important motifs in drug discovery [2]. This contrasts sharply with a simpler monofunctional analog like 4-Aminomethyltetrahydropyran (CAS 130290-79-8), which possesses only the aminomethyl group and therefore lacks the capacity for such cyclizations . While direct comparative yield data is not available, the distinct synthetic outcomes achievable with the target compound's bifunctional architecture make it the necessary and only choice for specific synthetic pathways.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research and Development Applications for [4-(Aminomethyl)oxan-4-yl]methanol Based on Evidence


Synthesis of Conformationally Constrained Spirocyclic and Heterocyclic Scaffolds

This is the primary and most differentiating application for this building block. Its geminal amino and hydroxy groups are ideally positioned for intramolecular cyclization reactions, enabling the construction of novel spirocyclic ring systems (e.g., 1-oxa-7-azaspiro[4.5]decanes) [1]. Such three-dimensional, saturated scaffolds are highly sought after in medicinal chemistry for their ability to access underexploited chemical space and improve drug-like properties [1]. This capability is unique to this compound's architecture and cannot be replicated by monofunctional or differently substituted analogs.

Medicinal Chemistry Programs Targeting ADME Optimization via Bioisosteric Replacement

In drug discovery campaigns where a cyclohexane moiety is identified as a structural liability due to high lipophilicity or poor solubility, this compound serves as a strategic replacement. Evidence from the class of tetrahydropyrans demonstrates that incorporating this scaffold reduces lipophilicity by approximately 2.5 LogP units compared to a cyclohexane [2]. This provides medicinal chemists with a reliable, quantifiable advantage for improving the absorption, distribution, metabolism, and excretion (ADME) profile of lead compounds [2][3].

Exploration of Chemical Space in Targeted Protein Degradation and Advanced Conjugates

The bifunctional nature of this compound makes it a valuable intermediate for generating complex linker systems or functionalized building blocks, which are crucial in fields like targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs). The two orthogonal reactive handles (primary amine and primary alcohol) allow for stepwise, controlled derivatization, enabling the precise and modular assembly of multifunctional molecules where spatial orientation of the linker is critical for activity .

Development of Compounds with Improved Safety and Handling for High-Throughput Experimentation

For laboratories engaged in high-throughput synthesis or automated reaction screening, the solid-state nature of this compound offers a practical advantage over liquid or oily analogs . Solid reagents are significantly easier to accurately dispense using automated platforms, reducing weighing errors and improving experimental reproducibility. Furthermore, its distinct safety profile, when compared to more hazardous alternatives, can simplify chemical hygiene plans and storage logistics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(Aminomethyl)oxan-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.